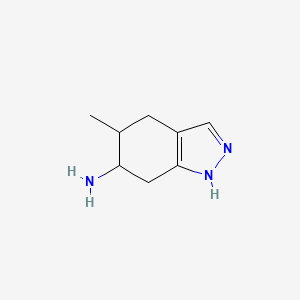amino}-1,3-thiazole-4-carboxylic acid CAS No. 2639452-41-6](/img/structure/B6607994.png)
2-bromo-5-{[(tert-butoxy)carbonyl](methyl)amino}-1,3-thiazole-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-5-{[(tert-butoxy)carbonyl](methyl)amino}-1,3-thiazole-4-carboxylic acid, or 2-Br-5-TBCMA-1,3-TCA, is an organic compound with a unique structure and properties. It is a bromo-substituted thiazole carboxylic acid that can be used in a variety of scientific applications. This compound is of interest to scientists due to its potential to be used in a variety of laboratory experiments and its potential for use in medicinal applications.
Scientific Research Applications
2-Br-5-TBCMA-1,3-TCA can be used in a variety of scientific research applications. It has been used in the synthesis of novel thiazole derivatives, which have been shown to have antibacterial, antifungal, and anti-inflammatory properties. It has also been used in the synthesis of novel heterocycles, which have been shown to have potential applications in medicinal chemistry. Additionally, it has been used in the synthesis of novel photochromic compounds, which have potential applications in optoelectronic materials.
Mechanism of Action
The mechanism of action of 2-Br-5-TBCMA-1,3-TCA is not fully understood. However, it is believed to act as an inhibitor of certain enzymes, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). Inhibition of these enzymes is thought to be responsible for the anti-inflammatory properties of this compound. Additionally, 2-Br-5-TBCMA-1,3-TCA has been shown to inhibit the growth of certain bacteria and fungi, suggesting that it may act as an antimicrobial agent.
Biochemical and Physiological Effects
2-Br-5-TBCMA-1,3-TCA has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that it can inhibit the growth of certain bacteria and fungi, suggesting that it has antimicrobial properties. Additionally, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are enzymes involved in inflammation. In vivo studies have also shown that it can reduce inflammation in animal models.
Advantages and Limitations for Lab Experiments
2-Br-5-TBCMA-1,3-TCA has several advantages and limitations when used in laboratory experiments. The main advantage of this compound is its ability to be synthesized in a relatively straightforward manner. Additionally, it has a wide range of potential applications in medicinal chemistry, making it a useful tool for researchers. On the other hand, it is not very soluble in water, making it difficult to use in certain experiments. Additionally, it is only available in small quantities, limiting its utility in large-scale experiments.
Future Directions
There are numerous potential future directions for 2-Br-5-TBCMA-1,3-TCA. One potential direction is the development of more efficient synthesis methods for this compound. Additionally, further research into its mechanism of action and potential medicinal applications could be conducted. Additionally, further research into its potential use in optoelectronic materials could be conducted. Finally, further research into its potential toxicity and safety profile could be conducted to ensure its safe use in medicinal and other applications.
Synthesis Methods
2-Br-5-TBCMA-1,3-TCA can be synthesized from 1,3-thiazole-4-carboxylic acid and bromoacetic acid using a two-step method. The first step involves the reaction of 1,3-thiazole-4-carboxylic acid and bromoacetic acid in the presence of a base such as sodium hydroxide. This results in the formation of the 2-bromo-5-{[(tert-butoxy)carbonyl](methyl)amino}-1,3-thiazole-4-carboxylic acid. The second step involves the deprotection of the tert-butoxycarbonyl group to yield the desired compound.
Properties
IUPAC Name |
2-bromo-5-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-1,3-thiazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrN2O4S/c1-10(2,3)17-9(16)13(4)6-5(7(14)15)12-8(11)18-6/h1-4H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCTBOEKLGGKFRC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C1=C(N=C(S1)Br)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrN2O4S |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.19 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[(trifluoromethyl)sulfanyl]propan-2-amine hydrochloride](/img/structure/B6607917.png)
![1-[3-(oxetan-3-yl)bicyclo[1.1.1]pentan-1-yl]ethan-1-one](/img/structure/B6607938.png)


![rac-(3R,4R)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-hydroxypiperidine-4-carboxylic acid](/img/structure/B6607957.png)
![2-[(tert-butoxy)carbonyl]-5-oxa-2-azaspiro[3.4]oct-7-ene-7-carboxylic acid](/img/structure/B6607964.png)
![rac-(1R,3S)-2,2-dimethyl-3-phenoxycyclobutyl 10-oxopentacyclo[5.3.0.0^{2,5}.0^{3,9}.0^{4,8}]decane-3-carboxylate](/img/structure/B6607969.png)

![rac-(2R,4S)-1-[(tert-butoxy)carbonyl]-2-(trifluoromethyl)piperidine-4-carboxylic acid, cis](/img/structure/B6607983.png)

amino}methyl)-2,3-dihydro-1H-indole-2,3-dione](/img/structure/B6607986.png)
![rac-(3R,5S)-5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)oxane-3-carboxylic acid](/img/structure/B6608004.png)
![2-[5-(2-methyl-1,3-thiazol-4-yl)thiophen-2-yl]ethan-1-amine dihydrochloride](/img/structure/B6608007.png)
![3-amino-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid hydrochloride](/img/structure/B6608008.png)
